5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxypyrimidine
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Overview
Description
5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxypyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, known for its biological activity, and the pyrimidine ring, a common scaffold in pharmaceuticals, makes this compound a valuable subject for research.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets .
Mode of Action
It is known that pyrazole-bearing compounds can interact with their targets in various ways, such as through hydrogen bonding or π-π stacking .
Biochemical Pathways
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Pharmacokinetics
The compound’s solubility and stability are crucial factors that can influence its bioavailability .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxypyrimidine typically involves the formation of the pyrazole ring followed by its attachment to the pyrimidine ring. One common method involves the cyclocondensation of 3,5-dimethyl-1H-pyrazole with a suitable pyrimidine precursor under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often employ large-scale reactors and continuous flow systems to ensure consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like chromium (VI) oxide to form carbonyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the C-5 position.
Common Reagents and Conditions
Oxidation: Chromium (VI) oxide in an acidic medium.
Reduction: Hydrazine hydrate under reflux conditions.
Substitution: Secondary amines or morpholine in the presence of a base.
Major Products
Oxidation: Carbonyl derivatives.
Reduction: Pyrazolo[1,5-a]pyrimidines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxypyrimidine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
Pyrazolo[1,5-a]pyrimidines: Structurally related compounds with similar biological activities.
1,3-Dimethyl-1H-pyrazole: Another pyrazole derivative with comparable reactivity.
Uniqueness
5-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-methoxypyrimidine is unique due to the combination of the pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(2-methoxypyrimidin-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-7-4-8(2)15(14-7)10(16)9-5-12-11(17-3)13-6-9/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHADESFFUADJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CN=C(N=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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